molecular formula C11H10N2O3 B1473046 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid CAS No. 1955561-40-6

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B1473046
CAS No.: 1955561-40-6
M. Wt: 218.21 g/mol
InChI Key: OUZXNWNFGGPSBC-UHFFFAOYSA-N
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Description

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid (CAS 1955561-40-6) is a high-value chemical building block for research and development. This compound features a molecular formula of C 11 H 10 N 2 O 3 and a molecular weight of 218.21 g/mol . Its structure combines an isoxazole ring, a carboxylic acid functional group, and a pyridine heterocycle, creating a multifunctional scaffold of significant interest in medicinal chemistry and materials science . The carboxylic acid moiety allows for further derivatization, such as amide coupling, while the pyridine and isoxazole rings are privileged structures in pharmaceuticals. The compound has a predicted density of 1.288 g/cm³ and a predicted pKa of 3.31, which are important parameters for research applications . Scientific literature indicates its use or study in areas including the development of novel analytical methods and advanced material science . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can order this compound from various global suppliers .

Properties

IUPAC Name

5-ethyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZXNWNFGGPSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic processes. Additionally, this compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell. These interactions are crucial for its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s ability to reach its target sites is essential for its biological activity and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is important for its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its overall biological effects.

Biological Activity

Overview

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C11H10N2O3C_{11}H_{10}N_{2}O_{3} with a molecular weight of 218.21 g/mol. This compound is characterized by its isoxazole ring, which is known to exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity and influence biochemical pathways through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to significant downstream effects on cellular processes.
  • Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, particularly in inflammatory responses.
  • Binding Interactions : At the molecular level, it binds to specific biomolecules, affecting their activity and thereby altering biochemical processes within cells.

Biological Activity Data

Research has demonstrated that this compound exhibits a range of biological activities. Below are some key findings summarized in a table format:

Activity Effect Reference
AntimicrobialInhibits growth of various bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme InhibitionIC50 values ranging from 11 μM to >400 μM

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The mechanism involved the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects :
    • Research indicated that this compound could reduce the levels of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is influenced by its structural characteristics. Isoxazole compounds generally exhibit varied ADME properties based on their functional groups and overall structure.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of isoxazole compounds, including 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid, exhibit antibacterial properties. For instance, a related compound was shown to inhibit bacterial enzyme activity significantly, suggesting potential applications in treating bacterial infections .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals. The ability to modify the isoxazole core allows researchers to create a library of derivatives with varying biological activities .

Enzyme Inhibition Studies

The compound has been involved in enzyme inhibition studies where its derivatives were tested for their ability to inhibit specific enzymes associated with bacterial resistance mechanisms. For example, a study highlighted the structure-activity relationship (SAR) of various analogs derived from this compound, demonstrating that modifications can enhance potency against target enzymes .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives showed that certain modifications could lead to increased antibacterial activity against resistant strains of bacteria. The derivatives were tested for their minimum inhibitory concentrations (MIC), revealing promising results that warrant further exploration in clinical settings .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, scientists synthesized a series of isoxazole derivatives based on the core structure of this compound. These compounds underwent biological evaluation for their antitumor properties, with several showing significant activity against various cancer cell lines. This indicates the potential for developing new anticancer agents derived from this compound .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntibacterial110
Derivative AAntitumor21
Derivative BAntibacterial9

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid with two structurally related compounds: imazethapyr (a herbicide) and 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (a bioactive pyrazole derivative).

Compound Name Molecular Formula Key Structural Features Primary Applications Key Properties/Regulatory Notes References
This compound C₁₁H₁₀N₂O₃ Isoxazole ring, pyridin-4-yl, ethyl, carboxylic acid Inferred: Drug discovery/agrochemicals N/A (limited direct data) -
Imazethapyr C₁₅H₁₉N₃O₃ Imidazolone ring, pyridinecarboxylic acid, ethyl Herbicide (precursor) LMS Code Tolerances: 180.447 (foreign use)
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₉H₉N₃O₃ Pyrazole ring, isoxazolyl, methyl, carboxylic acid Antitumor, antioxidant, enzyme inhibition Stability studied; multiple synthesis routes

Regulatory and Commercial Landscape

  • Imazethapyr’s established tolerances reflect its regulatory approval for agricultural use .
  • The pyrazole-isoxazole compound’s bioactivities position it for preclinical drug development, though commercial data are lacking .
  • The target compound’s development would require rigorous evaluation of toxicity and environmental impact, given structural similarities to known agrochemicals.

Preparation Methods

Formation of Alkyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate

  • Starting materials :

    • 4-pyridyl hydroxamoyl chloride (or an appropriately substituted hydroxamoyl chloride)
    • Ethyl acetoacetate (ethyl 3-oxobutanoate)
  • Reaction conditions :

    • The condensation is carried out in an inert solvent such as ethanol or anhydrous organic solvent.
    • A base such as triethylamine is used to neutralize the hydrochloric acid formed and promote the reaction.
    • Anhydrous magnesium sulfate or molecular sieves may be added as dehydrating agents to drive the reaction forward.
    • The reaction is typically performed at ambient to reflux temperatures.
  • Mechanism :

    • The nucleophilic attack of the hydroxamoyl chloride on the β-keto ester leads to cyclization, forming the isoxazole ring.
    • The ester functionality remains intact at this stage, yielding ethyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate.

Hydrolysis to 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic Acid

  • Hydrolysis conditions :

    • The ester is hydrolyzed under basic conditions using aqueous potassium hydroxide or sodium hydroxide.
    • The reaction mixture is refluxed for several hours (e.g., 7 hours) to ensure complete conversion.
    • After hydrolysis, the mixture is acidified (pH adjusted to ~1.8) with dilute hydrochloric acid to precipitate the carboxylic acid.
    • The solid product is filtered, washed, and dried.
  • Purification :

    • The crude acid may be purified by washing with organic solvents such as toluene or ethanol.
    • Decolorizing charcoal and filtration through diatomaceous earth can be used to remove impurities.
    • Final drying is performed under mild heat (e.g., 50 °C).

Representative Experimental Data (Adapted from Patent and Literature Examples)

Step Reagents/Conditions Yield (%) Melting Point (°C) Notes
Condensation 4-pyridyl hydroxamoyl chloride, ethyl acetoacetate, triethylamine, ethanol, MgSO4, reflux ~60-70* Not specified Formation of ethyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate
Hydrolysis KOH (aq), ethanol, reflux 7 h; acidification with HCl ~90 ~220-225** Formation of this compound; purity enhanced by washing and filtration

Yield estimated based on analogous reactions with similar substrates.
*
Melting point range based on related isoxazole-4-carboxylic acids in literature.

Notes on Reaction Variants and Catalysts

  • Base selection : Both potassium hydroxide and sodium hydroxide have been used effectively for ester hydrolysis with comparable yields.
  • Dehydrating agents : Anhydrous magnesium sulfate or molecular sieves improve condensation efficiency by removing water formed during cyclization.
  • Solvent effects : Ethanol is commonly used for both condensation and hydrolysis steps due to its miscibility with water and organic reagents.
  • Alternative methods : In some studies, hydroxylamine hydrochloride is reacted with β-keto esters to form isoxazole esters, followed by hydrolysis, but the hydroxamoyl chloride route is more direct for substituted derivatives.

Summary Table of Preparation Steps

Stage Reaction Type Reagents/Conditions Product
1. Condensation Cyclization 4-pyridyl hydroxamoyl chloride + ethyl acetoacetate, triethylamine, ethanol, MgSO4, reflux Ethyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate
2. Hydrolysis Ester hydrolysis KOH (aq), reflux, acidification with HCl This compound

Research Findings and Practical Considerations

  • The preparation method is robust and adaptable to various 3,5-disubstituted isoxazoles, including pyridinyl derivatives.
  • Hydrolysis under basic reflux conditions is efficient and yields high purity carboxylic acids.
  • The use of triethylamine as a base in condensation is standard, but other amines (trimethylamine, tri-n-propylamine) can be substituted with similar results.
  • Purification steps involving washing with toluene and charcoal filtration improve product quality.
  • The described synthetic route aligns with industrial processes for related isoxazole derivatives, indicating scalability.

Q & A

Q. Basic

  • Ethyl esters : Synthesized via Fischer esterification (H₂SO₄ catalyst). Hydrolyzed to carboxylic acids using NaOH/EtOH .
  • Azide derivatives : Prepared via nucleophilic substitution (e.g., NaN₃ in DMF) for click chemistry applications .

How can isomerization during synthesis be controlled?

Q. Advanced

  • Thermodynamic control : Prolonged heating favors stable isomers (e.g., E-configuration in triazole-pyridine hybrids) .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) limit rotational freedom .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

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